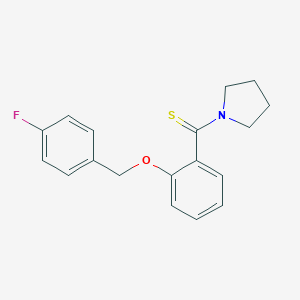
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether, commonly known as FPPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FPPE is a thioether derivative of carfentanil, which is a potent opioid analgesic.
Mécanisme D'action
FPPE acts as an agonist at the mu opioid receptor, which is a G protein-coupled receptor. Activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria. FPPE has a similar mechanism of action to other opioid analgesics such as morphine and fentanyl.
Biochemical and Physiological Effects:
FPPE has been shown to produce potent analgesia in animal models, with a potency similar to that of fentanyl. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid analgesics. FPPE has a shorter duration of action compared to fentanyl, which may make it a more suitable candidate for use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPE in lab experiments is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying the opioid system. However, its potency and potential for producing respiratory depression and other side effects may limit its use in certain experiments. Additionally, the synthesis of FPPE requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several potential future directions for research on FPPE. One area of interest is the development of analogs with improved pharmacological properties, such as longer duration of action or reduced side effects. Another area of interest is the use of FPPE as a radioligand for imaging the mu opioid receptor in humans. Finally, further studies are needed to fully understand the potential therapeutic applications of FPPE in the treatment of pain and other conditions.
Méthodes De Synthèse
FPPE can be synthesized by the reaction of 4-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbothioyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
FPPE has been studied for its potential applications as an opioid receptor ligand. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is a target for the treatment of pain. FPPE has also been studied for its potential use as a radioligand for imaging the mu opioid receptor in the brain using positron emission tomography (PET).
Propriétés
Nom du produit |
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
Formule moléculaire |
C18H18FNOS |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
[2-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18FNOS/c19-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
Clé InChI |
IKMAGILBALHHQY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
SMILES canonique |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)